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Compound of Interest

Compound Name: 1,1,3-Trimethoxypropane

Cat. No.: B079582 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-
Trimethoxypropane (CAS No: 14315-97-0), a key chemical intermediate. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
IUPAC Name: 1,1,3-trimethoxypropane

Molecular Formula: C₆H₁₄O₃

Molecular Weight: 134.17 g/mol [1]

Synonyms: 3-Methoxypropionaldehyde dimethyl acetal[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.

¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

available in search

results

Note: Specific chemical shift values and multiplicities were not available in the provided search

results. A typical ¹H NMR spectrum would be expected to show signals for the methoxy protons

and the propane backbone protons, with splitting patterns determined by their adjacent

protons.

¹³C NMR Data
The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

[2]

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results

Note: Specific chemical shift values were not available in the provided search results. The

spectrum is expected to show distinct signals for the methoxy carbons and the three carbons of

the propane chain.

Experimental Protocol: NMR Spectroscopy
The following outlines a general procedure for obtaining NMR spectra of a liquid sample like

1,1,3-Trimethoxypropane.

Sample Preparation: A small amount of 1,1,3-Trimethoxypropane is dissolved in a

deuterated solvent (e.g., CDCl₃). A common concentration is 5-25 mg of the sample in 0.5-

1.0 mL of solvent. Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: The sample is placed in an NMR tube and inserted into the NMR

spectrometer. For ¹H NMR, an instrument like a Varian A-60 (60 MHz) or a more modern
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high-field spectrometer could be used.[1] For ¹³C NMR, a spectrometer from a provider like

Sigma-Aldrich Co. LLC. might be employed.[1]

Data Acquisition:

The magnetic field is shimmed to improve its homogeneity.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. The number of scans is chosen to achieve an adequate

signal-to-noise ratio.

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to

single lines for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a

larger number of scans is usually required compared to ¹H NMR.

Data Processing: The recorded FID is Fourier transformed to produce the NMR spectrum.

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to

the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

Specific peak data not

available in search results
C-O stretching (ether)

Specific peak data not

available in search results
C-H stretching (alkane)

Specific peak data not

available in search results
C-H bending (alkane)

Note: While specific peak values were not detailed, the IR spectrum of 1,1,3-
Trimethoxypropane is expected to show characteristic strong absorptions for the C-O ether

linkages and various C-H stretching and bending vibrations of the alkane structure.
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Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using the following methodology.

Sample Preparation: For a neat liquid sample like 1,1,3-Trimethoxypropane, a thin film is

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum can be recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Data Acquisition: An ATR (Attenuated Total Reflectance) technique is also common, where

the sample is placed directly on a crystal (e.g., diamond).[1] A background spectrum of the

empty instrument is first recorded. Then, the sample spectrum is recorded.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment

Specific fragmentation data not

available in search results

Note: Detailed mass spectral data was not available in the search results. The molecular ion

peak [M]⁺ would be expected at m/z = 134. Common fragmentation patterns for ethers would

involve cleavage of C-O and C-C bonds.

Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows.
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Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a

common method where high-energy electrons bombard the molecules, causing them to lose

an electron and form a positively charged molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. The data can be sourced from databases like the NIST Mass

Spectrometry Data Center.[1]

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 1,1,3-Trimethoxypropane.
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Caption: Workflow for Spectroscopic Analysis of 1,1,3-Trimethoxypropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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